

Application Notes and Protocols for Antibacterial Research of (+)-SHIN1

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Compound of Interest

Compound Name: (+)-SHIN1

Cat. No.: B2487172

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Introduction

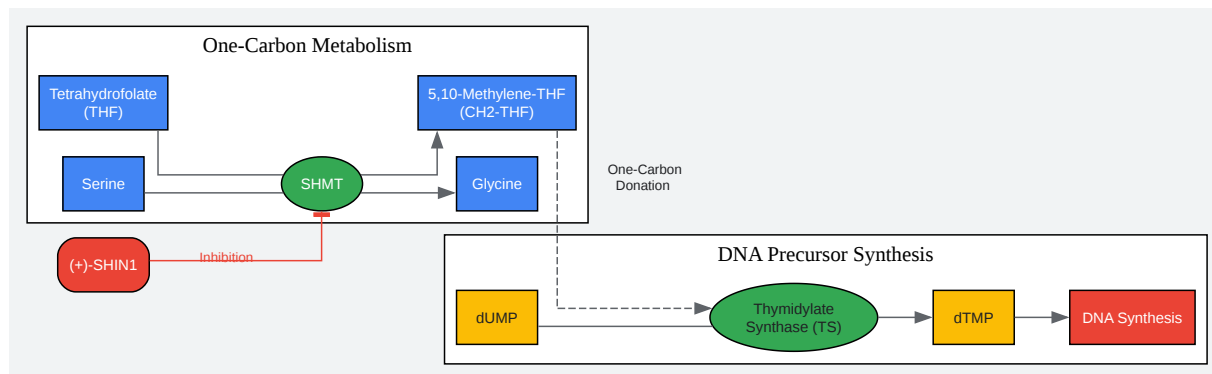
(+)-SHIN1 is a potent pyrazolopyran derivative originally developed as an inhibitor of human serine hydroxymethyltransferase 1 and 2 (SHMT1/2) for cancer therapy.[1][2] Emerging research has identified its significant potential as an antibacterial agent, targeting the same essential metabolic pathway in bacteria.[1][3] SHMT is a critical enzyme in one-carbon (1C) metabolism, responsible for the interconversion of serine and glycine and the production of 5,10-methylenetetrahydrofolate (CH₂-THF).[1][4] This CH₂-THF is a vital one-carbon donor for the synthesis of essential biomolecules, including purines and thymidine, which are necessary for DNA and RNA synthesis.[1] By inhibiting bacterial SHMT, **(+)-SHIN1** effectively disrupts these fundamental cellular processes, leading to bacteriostatic effects.[3][4]

These notes provide detailed applications and protocols for researchers investigating the antibacterial properties of **(+)-SHIN1**.

Mechanism of Action: Inhibition of One-Carbon Metabolism

(+)-SHIN1 exerts its antibacterial effect by tightly binding to and inhibiting bacterial serine hydroxymethyltransferase (SHMT).[3][4] This inhibition disrupts the folate-dependent one-carbon metabolism pathway. Specifically, the blockage of SHMT prevents the synthesis of CH₂-THF from tetrahydrofolate (THF), which is the primary one-carbon donor for thymidylate synthase (TS). Thymidylate synthase catalyzes the conversion of deoxyuridine monophosphate

(dUMP) to deoxythymidine monophosphate (dTMP), a necessary precursor for thymidine triphosphate and subsequent DNA synthesis. The inhibition of this pathway by **(+)-SHIN1** leads to thymine starvation, ultimately halting bacterial growth.[1]



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Caption: Mechanism of **(+)-SHIN1** antibacterial action.

Application Note 1: Direct Antibacterial Activity Assessment

(+)-SHIN1 has demonstrated potent bacteriostatic activity, particularly against *Enterococcus faecium*.^{[1][3]} Its efficacy is attributed to the inhibition of the essential enzyme SHMT. Quantitative assessment of its activity is typically performed by determining the 50% effective concentration (EC50) or the Minimum Inhibitory Concentration (MIC).

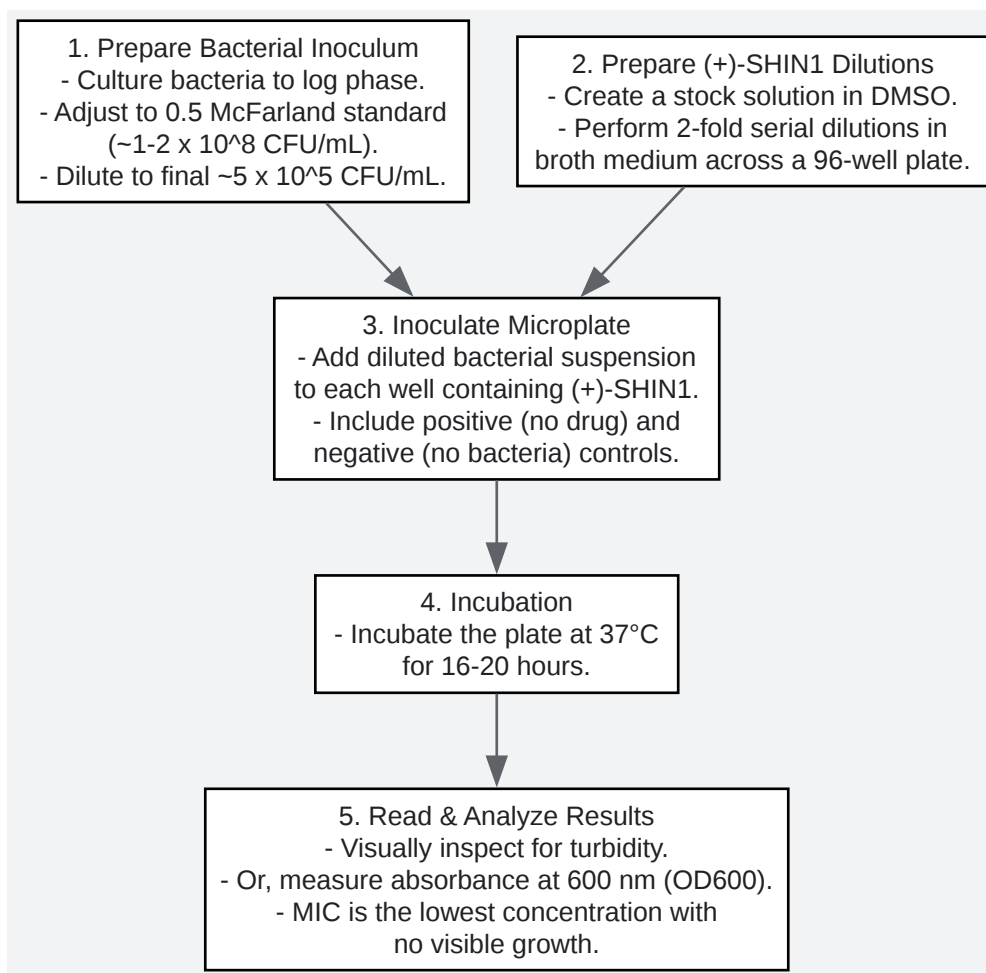
Data Presentation: Antibacterial Potency of **(+)-SHIN1**

Compound	Bacterial Strain	Assay Type	Potency (EC50 in M)	Reference
(+)-SHIN1	Enterococcus faecium	Growth Inhibition	10^{-11}	[1][4]
(+)-SHIN1	Enterococcus faecium	Viability (CFU)	2.3×10^{-10}	[1]
SHIN-1 (racemic)	Enterococcus faecium	Growth Inhibition	10^{-10} - 10^{-11}	[1]
MTX (Methotrexate)	Enterococcus faecium	Growth Inhibition	10^{-9} - 10^{-10}	[1]
TMP (Trimethoprim)	Enterococcus faecium	Viability (CFU)	8.8×10^{-9}	[1]

(Note: **(+)-SHIN1** was found to be inactive against *E. faecalis*, *S. aureus*, and *E. coli* in the cited studies.[1])

Experimental Protocol 1: Determination of EC50/MIC by Broth Microdilution

This protocol outlines the standard broth microdilution method to determine the minimum concentration of **(+)-SHIN1** required to inhibit bacterial growth.[5][6][7]



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Caption: Workflow for MIC determination via broth microdilution.

Methodology:

- Inoculum Preparation:
 - Streak the bacterial strain (e.g., *E. faecium*) on an appropriate agar plate and incubate overnight at 37°C.
 - Inoculate a single colony into a suitable broth medium (e.g., Brain Heart Infusion Broth).
 - Incubate at 37°C with shaking until the culture reaches the logarithmic growth phase.
 - Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately $1-2 \times 10^8$ CFU/mL.

- Dilute this suspension in broth to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the microplate wells.[\[6\]](#)
- Compound Preparation:
 - Prepare a stock solution of **(+)-SHIN1** in dimethyl sulfoxide (DMSO).
 - In a 96-well microtiter plate, perform serial two-fold dilutions of the **(+)-SHIN1** stock solution in the appropriate broth medium to achieve the desired final concentration range.
- Inoculation and Incubation:
 - Add the prepared bacterial inoculum to each well of the microtiter plate, including a positive control well (bacteria with no compound).
 - Include a negative control (broth only) to check for sterility.
 - Incubate the plate at 37°C for 16-20 hours.
- Result Interpretation:
 - The MIC is determined as the lowest concentration of **(+)-SHIN1** that completely inhibits visible growth of the bacteria after incubation.[\[7\]](#)
 - For EC50 determination, measure the optical density at 600 nm (OD600) for each well and calculate the concentration that inhibits 50% of the growth compared to the positive control.

Application Note 2: Synergistic Activity with Other Antibiotics

A key application of **(+)-SHIN1** is its ability to act synergistically with other antibacterial agents, particularly those that inhibit DNA and RNA synthesis.[\[1\]](#) By depleting the precursors for nucleotide synthesis, **(+)-SHIN1** enhances the efficacy of nucleoside analogues, potentially allowing for lower effective doses and combating resistance.

Experimental Protocol 2: Checkerboard Assay for Synergy Assessment

The checkerboard assay is a standard method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

Methodology:

- Plate Setup:
 - Use a 96-well microtiter plate. Along the x-axis, prepare serial two-fold dilutions of **(+)-SHIN1** in broth.
 - Along the y-axis, prepare serial two-fold dilutions of the second compound (e.g., a nucleoside analogue like 5-fluoro-2'-deoxyuridine).
 - The result is a matrix of wells containing unique concentration combinations of the two compounds.
- Inoculation and Incubation:
 - Inoculate all wells with a bacterial suspension prepared as described in Protocol 1 (final concentration $\sim 5 \times 10^5$ CFU/mL).
 - Include control wells for each compound alone to determine their individual MICs.
 - Incubate the plate at 37°C for 16-20 hours.
- Data Analysis (Fractional Inhibitory Concentration Index - FICI):
 - Following incubation, determine the MIC for each combination of drugs.
 - Calculate the Fractional Inhibitory Concentration (FIC) for each compound:
 - $\text{FIC of A} = (\text{MIC of A in combination}) / (\text{MIC of A alone})$
 - $\text{FIC of B} = (\text{MIC of B in combination}) / (\text{MIC of B alone})$
 - Calculate the FICI by summing the FIC values: $\text{FICI} = \text{FIC of A} + \text{FIC of B}$.
 - Interpret the FICI:

- Synergy: $FICI \leq 0.5$
- Additive: $0.5 < FICI \leq 1.0$
- Indifference: $1.0 < FICI \leq 4.0$
- Antagonism: $FICI > 4.0$

Application Note 3: In Vivo Antibacterial Efficacy

Preliminary in vivo studies using the *Galleria mellonella* (wax worm) infection model have shown that SHMT inhibitors can protect against lethal *Staphylococcus aureus* infections.^[8] This suggests a potential therapeutic role for compounds like **(+)-SHIN1** in a whole-organism context.

Experimental Protocol 3: *Galleria mellonella* (Wax Worm) Infection Model

This protocol provides a framework for assessing the in vivo efficacy of **(+)-SHIN1**.^[8]

Methodology:

- Toxicity Assessment:
 - First, determine the maximum non-toxic dose of **(+)-SHIN1** in uninfected wax worms.
 - Inject groups of 10-15 wax worms with varying concentrations of **(+)-SHIN1** (e.g., 0.1, 0.5, 1.0 μg per worm) in a small volume (10-20 μL) of phosphate-buffered saline (PBS).
 - Inject a control group with PBS only.
 - Incubate at 37°C and monitor survival over 72-80 hours.
- Efficacy Study:
 - Select a lethal dose of the bacterial pathogen (e.g., *S. aureus* USA300) that causes >80% mortality within 48-72 hours.
 - Create experimental groups (n=10-15 worms per group):

- Group 1 (Infection Control): Inject with the lethal bacterial dose.
- Group 2 (Treatment): Inject with the lethal bacterial dose and a non-toxic dose of **(+)-SHIN1**. This can be done concurrently or as a pre-treatment/post-treatment regimen.
- Group 3 (Compound Control): Inject with **(+)-SHIN1** only.
- Group 4 (Placebo): Inject with PBS only.
- Inject all solutions into the last left proleg of the wax worms.
- Incubate all groups at 37°C and record survival rates at regular intervals (e.g., every 12 or 24 hours) for up to 80 hours.
- Analyze the data using Kaplan-Meier survival curves to determine if **(+)-SHIN1** treatment significantly improves survival compared to the infection control group.

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